molecular formula C13H21N5 B11749132 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11749132
M. Wt: 247.34 g/mol
InChI Key: KNXBIIBJESILCI-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-derived amine featuring two substituted pyrazole rings. The first pyrazole moiety (1-ethyl-4-methyl-1H-pyrazol-5-yl) is linked via a methylene bridge to the amine group of the second pyrazole ring, which is substituted with an isopropyl group at the N1 position.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3/h6-8,10,14H,5,9H2,1-4H3

InChI Key

KNXBIIBJESILCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the condensation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

Overview

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing methods, biological activities, and relevant case studies.

Research indicates that compounds with pyrazole structures exhibit diverse biological activities, including:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds similar to N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines have demonstrated significant inhibition of NF-kB/AP-1 reporter activity in cell-based assays, with IC50 values ranging from 4.8 to 30.1 µM, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Pyrazole derivatives have been recognized for their cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazoles have shown promising results in inducing apoptosis in colorectal carcinoma cells . This suggests that N-[...]-pyrazolamines could be further explored for their anticancer properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies indicate that pyrazole derivatives exhibit significant antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives:

StudyFocusFindings
Anti-inflammatoryDemonstrated inhibition of key inflammatory pathways with specific IC50 values.
AnticancerInduced apoptosis in colorectal cancer cells, showcasing potential as an anticancer agent.
AntimicrobialEffective against common bacterial strains, indicating broad-spectrum antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound: N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine Not explicitly provided 1-Ethyl-4-methyl-pyrazole, isopropyl, methylene-linked amine Inference
N-(4-Chlorobenzyl)-1-[(1S)-1-cyclopropylethyl]-1H-pyrazol-5-amine C15H18ClN3 275.78 4-Chlorobenzyl, cyclopropylethyl
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine C12H14FN3 219.26 4-Fluorophenyl, isopropyl
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C7H10F3N3 193.17 Trifluoromethyl, isopropyl
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C20H28N4O 340.46 Benzyl, ether linkage, propyl groups
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide C7H11N3O 153.18 Acetamide, 1,3-dimethylpyrazole
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in C7H10F3N3 enhances electrophilicity, whereas the ethyl and methyl groups in the target compound likely increase lipophilicity.
  • Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyl group in C15H18ClN3 introduces aromatic π-π interactions, contrasting with the aliphatic isopropyl group in the target compound.
  • Functional Group Diversity : The acetamide in C7H11N3O provides hydrogen-bonding capacity, unlike the secondary amine in the target compound, which may exhibit different solubility and reactivity.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points :
    • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (C7H11N3O) has a melting point of 43–45°C , lower than chlorobenzyl derivatives (e.g., C15H18ClN3, mp ~275°C inferred from similar compounds). The target compound’s melting point may fall between these ranges due to moderate substituent bulk.
  • Solubility :
    • The trifluoromethyl group in C7H10F3N3 reduces solubility in polar solvents, whereas the target compound’s ethyl and methyl groups may enhance solubility in organic solvents.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with an ethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring. This configuration contributes to its unique chemical properties and potential interactions with biological targets.

Research indicates that this compound likely interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological effects, making it a subject of interest for pharmacological research. The exact pathways involved are still being elucidated, but preliminary studies suggest that it may influence several biochemical pathways through enzyme inhibition or receptor modulation .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
MCF73.7912.5042.30
SF-268---
NCI-H460---

These findings suggest that the compound may be effective in targeting specific cancer types, although further studies are needed to confirm these effects in vivo .

Anti-inflammatory Effects

Recent advancements in drug design have also highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has shown potential in inhibiting pro-inflammatory cytokines and pathways associated with inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines:

  • Antimalarial Activity : Pyrazoleamide compounds have been shown to exhibit potent activity against malaria parasites like Plasmodium falciparum. These compounds disrupt Na+^+ homeostasis in the parasites, indicating a possible therapeutic pathway for malaria treatment .
  • Thrombin Inhibition : Research on pyrazole-based thrombin inhibitors has revealed their effectiveness in inhibiting thrombin through a serine-trapping mechanism, showcasing their potential in treating thrombotic disorders .

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